molecular formula C8H8N6 B056928 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile CAS No. 123188-99-8

5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile

Cat. No.: B056928
CAS No.: 123188-99-8
M. Wt: 188.19 g/mol
InChI Key: ZJDWHIVCIAXIKL-UHFFFAOYSA-N
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Description

XL413 (hydrochloride): is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. This kinase is crucial for the initiation and maintenance of DNA replication. XL413 (hydrochloride) has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XL413 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:

  • Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core.
  • Introduction of the pyrrolidin-2-yl group.
  • Chlorination to introduce the chloro substituent.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: XL413 (hydrochloride) primarily undergoes:

    Substitution Reactions: Introduction of various substituents to modify its activity.

    Oxidation and Reduction Reactions: To explore different oxidation states and their effects on activity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like halogens and nucleophiles under controlled temperatures.

    Oxidation and Reduction Reactions: Commonly use oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions are derivatives of XL413 (hydrochloride) with modified functional groups, which are then tested for enhanced biological activity .

Scientific Research Applications

Chemistry: XL413 (hydrochloride) is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

Biology: In biological research, XL413 (hydrochloride) is used to investigate the mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.

Medicine: In medical research, XL413 (hydrochloride) has shown promise in cancer therapy. It induces apoptosis and inhibits the proliferation of cancer cells, making it a potential candidate for anti-cancer drugs .

Industry: In the pharmaceutical industry, XL413 (hydrochloride) is used in the development of new therapeutic agents targeting CDC7 kinase .

Mechanism of Action

XL413 (hydrochloride) exerts its effects by selectively inhibiting the CDC7 kinase. This kinase is involved in the initiation and maintenance of DNA replication. By inhibiting CDC7, XL413 (hydrochloride) disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the CDC7-Dbf4 complex, which is essential for the activation of the replication machinery .

Comparison with Similar Compounds

    BMS-863233: Another potent CDC7 inhibitor with similar selectivity and mechanism of action.

    CK2 Inhibitors: Although not as selective, these inhibitors also target kinases involved in cell cycle regulation.

    PIM1 Inhibitors: These inhibitors target a different kinase but have overlapping roles in cell cycle control.

Uniqueness of XL413 (hydrochloride): XL413 (hydrochloride) stands out due to its high selectivity for CDC7 kinase over a panel of other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Properties

CAS No.

123188-99-8

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

5-amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H8N6/c1-2-12-8-7(11)13-5(3-9)6(4-10)14-8/h2H2,1H3,(H2,11,13)(H,12,14)

InChI Key

ZJDWHIVCIAXIKL-UHFFFAOYSA-N

SMILES

CCNC1=NC(=C(N=C1N)C#N)C#N

Canonical SMILES

CCNC1=NC(=C(N=C1N)C#N)C#N

Origin of Product

United States

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